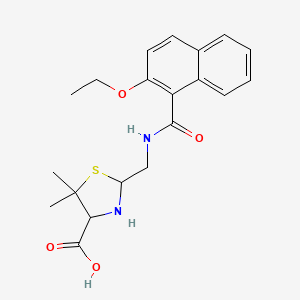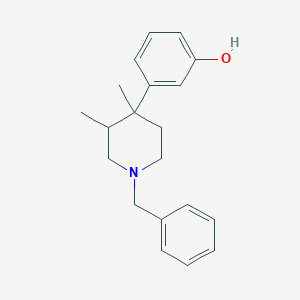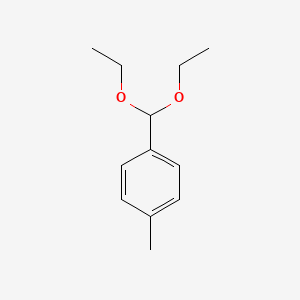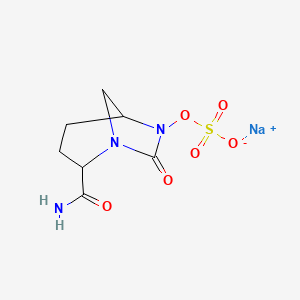
(4S)-2-((2-Ethoxy-1-naphthamido)methyl)-5,5-dimethylthiazolidine-4-carboxylicAcid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-2-((2-Ethoxy-1-naphthamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic Acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine ring, a naphthamido group, and an ethoxy substituent, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-((2-Ethoxy-1-naphthamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic Acid typically involves multiple steps:
Formation of the Thiazolidine Ring: This step may involve the reaction of a cysteine derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Naphthamido Group: This can be achieved through an amide coupling reaction between a naphthoic acid derivative and an amine.
Ethoxy Substitution: The ethoxy group can be introduced via an etherification reaction using an appropriate alcohol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(4S)-2-((2-Ethoxy-1-naphthamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring may be susceptible to oxidation, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the naphthamido moiety.
Substitution: The ethoxy group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving thiazolidine derivatives.
Medicine: Potential therapeutic applications include its use as a drug candidate for targeting specific enzymes or receptors.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (4S)-2-((2-Ethoxy-1-naphthamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and naphthamido group may play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects.
類似化合物との比較
Similar Compounds
Thiazolidine-4-carboxylic Acid: A simpler analog with similar structural features.
Naphthamido Derivatives: Compounds containing the naphthamido group but lacking the thiazolidine ring.
Ethoxy-Substituted Compounds: Molecules with ethoxy groups attached to different core structures.
Uniqueness
(4S)-2-((2-Ethoxy-1-naphthamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic Acid is unique due to the combination of its thiazolidine ring, naphthamido group, and ethoxy substituent
特性
分子式 |
C20H24N2O4S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
2-[[(2-ethoxynaphthalene-1-carbonyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C20H24N2O4S/c1-4-26-14-10-9-12-7-5-6-8-13(12)16(14)18(23)21-11-15-22-17(19(24)25)20(2,3)27-15/h5-10,15,17,22H,4,11H2,1-3H3,(H,21,23)(H,24,25) |
InChIキー |
WHHZZRUECRWKAX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3NC(C(S3)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chlorobenzo[4,5]thieno[3,2-c]pyridine](/img/structure/B12286462.png)

![5-[2-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12286470.png)


![N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester](/img/structure/B12286481.png)


![4-azido-2,3,5,6-tetrafluoro-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B12286518.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12286527.png)

![Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12286533.png)


